[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: is an organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and methylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Products may include chlorobenzoic acid derivatives.
Reduction: Products may include partially fluorinated amines.
Substitution: Products may include various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and reagents.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and potential as a lead compound in drug discovery.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]amine: Lacks the methyl group, which can affect its reactivity and biological activity.
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: Contains two methyl groups, potentially altering its steric and electronic characteristics.
Uniqueness: The presence of the trifluoromethyl group in 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine imparts unique properties, such as increased lipophilicity and metabolic stability
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3 |
InChI Key |
GRHXLLLWHUQZIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.